molecular formula C15H20N2O3 B14897845 Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate

Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate

Cat. No.: B14897845
M. Wt: 276.33 g/mol
InChI Key: STVDWKDDKUQEQD-UHFFFAOYSA-N
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Description

Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate is an organic compound with the molecular formula C15H20N2O3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The general reaction scheme is as follows:

  • Dissolve tert-butyl carbamate in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add the substituted benzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).

Major Products Formed

Scientific Research Applications

Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating receptor activities. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their catalytic activity. Additionally, the phenyl ring can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl N-[3-(cyclopropylcarbamoyl)phenyl]carbamate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-6-4-5-10(9-12)13(18)16-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

STVDWKDDKUQEQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2

Origin of Product

United States

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